Allyl benzyl ether chemical properties and structure
Allyl benzyl ether chemical properties and structure
An In-depth Technical Guide to Allyl Benzyl Ether
Introduction
Allyl benzyl ether (CAS No. 14593-43-2) is an organic compound classified as an ether.[1] It features both an allyl group and a benzyl group attached to an oxygen atom. Its chemical formula is C₁₀H₁₂O, and it has a molecular weight of approximately 148.20 g/mol .[2][3] This colorless liquid possesses a sweet, ethereal, and somewhat fruity odor.[4][5] Allyl benzyl ether is utilized in organic synthesis, often as an intermediate or a protecting group for alcohols, and has applications in the fragrance industry.[4][6] It is also known by several synonyms, including ((Allyloxy)methyl)benzene, Benzyl allyl ether, and 3-(Benzyloxy)-1-propene.[2][3]
Chemical Structure
The structure of allyl benzyl ether consists of a benzene ring connected to a methylene bridge, which in turn is linked to an ether oxygen. The oxygen atom is also bonded to an allyl group.
Caption: 2D structure of Allyl Benzyl Ether.
Table 1: Structural and Identification Data
| Identifier | Value | Reference |
|---|---|---|
| IUPAC Name | prop-2-enoxymethylbenzene | [2] |
| CAS Number | 14593-43-2 | [3] |
| Molecular Formula | C₁₀H₁₂O | [2][5] |
| Molecular Weight | 148.20 g/mol | [2][3] |
| SMILES | C=CCOCc1ccccc1 | [3] |
| InChI | 1S/C10H12O/c1-2-8-11-9-10-6-4-3-5-7-10/h2-7H,1,8-9H2 | [3] |
| InChIKey | HUGHWHMUUQNACD-UHFFFAOYSA-N |[2][3] |
Physicochemical Properties
Allyl benzyl ether is a combustible, colorless to almost colorless liquid.[4] It exhibits good thermal stability and is not readily oxidized.[4][5]
Table 2: Quantitative Physicochemical Properties
| Property | Value | Reference |
|---|---|---|
| Boiling Point | 204-205 °C | [3][5] |
| Density | 0.959 g/mL at 25 °C | [3][5] |
| Refractive Index (n20/D) | 1.507 | [3][5] |
| Flash Point | 76 °C (168.8 °F) - closed cup | [3] |
| Form | Clear Liquid | [3][5] |
| XLogP3-AA | 2.6 |[2] |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and structural elucidation of allyl benzyl ether.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum is characterized by signals corresponding to the aromatic, vinylic, and aliphatic protons.
Table 3: ¹H NMR Spectral Data
| Chemical Shift (δ) | Multiplicity | Integration | Assignment | Reference |
|---|---|---|---|---|
| 7.34 ppm | multiplet (m) | 5H | Aromatic protons (C₆H₅) | [6] |
| 5.9-6.0 ppm | multiplet (m) | 1H | Vinylic proton (-CH=) | [6] |
| 5.17-5.35 ppm | multiplet (m) | 2H | Vinylic protons (=CH₂) | [6] |
| 4.5 ppm | singlet (s) | 2H | Benzylic protons (-O-CH₂-Ph) | [6] |
| 4.04 ppm | doublet (d) | 2H | Allylic protons (-O-CH₂-CH=) |[6] |
PubChem also provides access to ¹³C NMR spectral data for allyl benzyl ether.[2][7]
Infrared (IR) Spectroscopy
The IR spectrum shows characteristic absorption bands for the functional groups present in the molecule.
Table 4: Key IR Absorption Bands (neat)
| Wavenumber (cm⁻¹) | Assignment | Reference |
|---|---|---|
| 1630 | C=C stretch (alkene) | [4][6] |
| 1090 | C-O stretch (ether) |[4][6] |
Mass Spectrometry (MS)
In mass spectrometry, particularly with GC-MS, allyl benzyl ether undergoes predictable fragmentation. The major fragmentation occurs at the β-bond to the aromatic ring.[8] The base peak is typically observed at m/z 91, corresponding to the stable tropylium cation ([C₇H₇]⁺).[2]
Table 5: Major Mass Spectrum Fragments (GC-MS, EI)
| m/z | Relative Intensity | Proposed Fragment Ion | Reference |
|---|---|---|---|
| 91 | 99.99 | [C₇H₇]⁺ (tropylium ion) | [2] |
| 92 | 58.66 | [C₇H₈]⁺ | [2] |
| 107 | 16.54 | [C₇H₇O]⁺ | [2] |
| 41 | 14.29 | [C₃H₅]⁺ (allyl cation) | [2] |
| 79 | 12.75 | [C₆H₇]⁺ |[2] |
Experimental Protocols
Synthesis via Williamson Ether Synthesis
A common and efficient method for preparing allyl benzyl ether is the Williamson ether synthesis.[6] This reaction involves the deprotonation of an alcohol to form an alkoxide, followed by an Sₙ2 reaction with an alkyl halide.
Caption: Experimental workflow for the synthesis of Allyl Benzyl Ether.
Detailed Protocol: A procedure adapted from the literature involves the reaction of benzyl alcohol with allyl bromide using solid potassium hydroxide without a solvent.[6][9]
-
Reactant Mixing : In a round-bottomed flask, combine benzyl alcohol (1.0 mmol, 108 mg) and allyl bromide (3.0 mmol, 0.36 g).[9]
-
Base Addition : Add crushed potassium hydroxide pellets (2.0 mmol, 112 mg) to the mixture at room temperature.[9]
-
Reaction : Stir the resulting mixture vigorously at room temperature. The reaction is typically complete within 4.5 to 5 hours.[6] Progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up : Upon completion, add water to the reaction mixture and extract with diethyl ether.
-
Purification : The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated. The crude product is then purified by column chromatography on silica gel (eluting with a hexane:ethyl acetate mixture) to yield pure allyl benzyl ether.[6]
This solvent-free method provides a high yield (approximately 96%) of the desired product.[6]
Reactions and Mechanisms
Allyl ethers are valuable intermediates in organic synthesis, notably for their participation in sigmatropic rearrangements like the Claisen rearrangement.[6] While the classic Claisen rearrangement involves an allyl aryl ether converting to an allylphenol, the underlying-sigmatropic rearrangement principle is a key aspect of allyl ether chemistry.[10] The synthesis itself follows the well-established Williamson ether synthesis mechanism.
Caption: Logical diagram of the Williamson Ether Synthesis mechanism.
Safety and Handling
Allyl benzyl ether is a combustible liquid and can cause skin and serious eye irritation.[2][5] Proper safety precautions must be followed during handling and storage.
Table 6: GHS Hazard and Precautionary Information
| Category | Information | Reference |
|---|---|---|
| Signal Word | Warning | [5] |
| Hazard Statements | H227: Combustible liquid.H315: Causes skin irritation.H319: Causes serious eye irritation. | [2][5] |
| Precautionary Statements | P210: Keep away from heat/sparks/open flames/hot surfaces. — No smoking.P280: Wear protective gloves/protective clothing/eye protection/face protection.P302+P352: IF ON SKIN: Wash with plenty of soap and water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.P403+P235: Store in a well-ventilated place. Keep cool. | [2][5] |
| Storage | Store under inert gas (nitrogen or Argon) at 2-8°C. | [5] |
| Incompatible Materials | Strong oxidizing agents. |[11] |
Always consult the latest Safety Data Sheet (SDS) before handling this chemical.[11][12]
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Allyl benzyl ether | C10H12O | CID 84542 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Allyl benzyl ether 99 14593-43-2 [sigmaaldrich.com]
- 4. Allyl Benzyl Ether | 14593-43-2 [chemicalbook.com]
- 5. Allyl Benzyl Ether | 14593-43-2 [amp.chemicalbook.com]
- 6. ias.ac.in [ias.ac.in]
- 7. spectrabase.com [spectrabase.com]
- 8. GCMS Section 6.13 [people.whitman.edu]
- 9. researchgate.net [researchgate.net]
- 10. Allyl phenyl ether - Wikipedia [en.wikipedia.org]
- 11. fishersci.com [fishersci.com]
- 12. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
